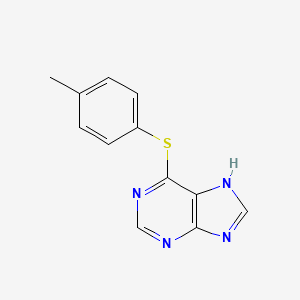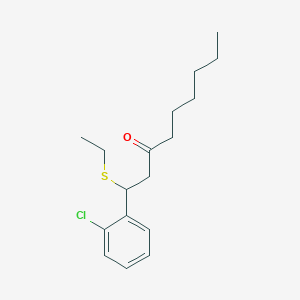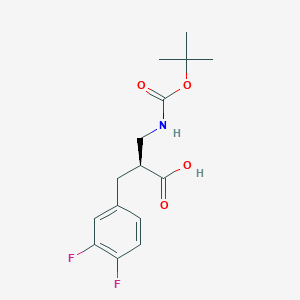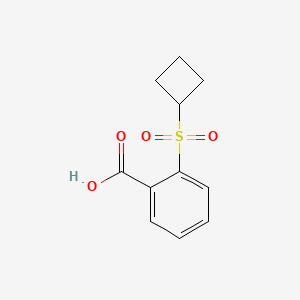
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate is an organic compound with the molecular formula C15H13NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenoxycarbonylamino group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate typically involves the reaction of 2,3-thiophenedicarboxylic acid with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxycarbonylamino group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
科学的研究の応用
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Dimethyl 2,3-thiophenedicarboxylate: Lacks the phenoxycarbonylamino group, making it less versatile in terms of chemical reactivity.
Phenoxycarbonylamino thiophene: Similar structure but without the ester groups, affecting its solubility and reactivity.
特性
分子式 |
C15H13NO6S |
|---|---|
分子量 |
335.3 g/mol |
IUPAC名 |
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6S/c1-20-13(17)11-10(8-23-12(11)14(18)21-2)16-15(19)22-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,19) |
InChIキー |
YWLLCUNZGRHSBR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1NC(=O)OC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
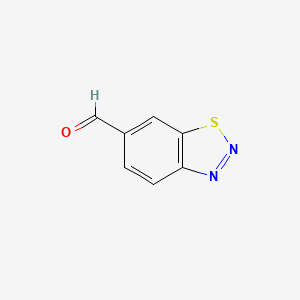
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
